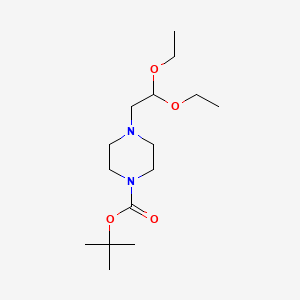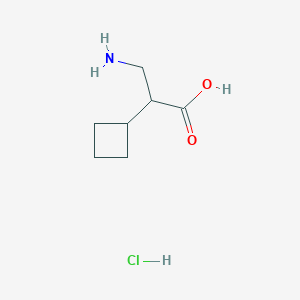
4-(2,2-Diethoxyethyl)-piperazine-1-carboxylic acid tert-butyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2,2-Diethoxyethyl)-piperazine-1-carboxylic acid tert-butyl ester (DEEPA) is an organic compound with a wide range of applications in the scientific research field. DEEPA is a versatile compound that can be used in a variety of laboratory experiments and has been studied extensively in the fields of biochemistry, physiology, and pharmacology. DEEPA is a relatively new compound, and its potential for further research and applications is still being explored.
Aplicaciones Científicas De Investigación
4-(2,2-Diethoxyethyl)-piperazine-1-carboxylic acid tert-butyl ester has a variety of scientific research applications. It has been used to study the effects of various drugs on the central nervous system, as well as to study the effects of various hormones on the body. 4-(2,2-Diethoxyethyl)-piperazine-1-carboxylic acid tert-butyl ester has also been used to study the effects of various neurotransmitters on the body, as well as to study the effects of various environmental toxins on the body. Additionally, 4-(2,2-Diethoxyethyl)-piperazine-1-carboxylic acid tert-butyl ester has been used in the study of the effects of various drugs on the cardiovascular system, as well as to study the effects of various drugs on the immune system.
Mecanismo De Acción
4-(2,2-Diethoxyethyl)-piperazine-1-carboxylic acid tert-butyl ester acts as an agonist at the serotonin 5-HT2A receptor, which is a G-protein-coupled receptor that is involved in a variety of physiological processes, including mood, appetite, and sleep. 4-(2,2-Diethoxyethyl)-piperazine-1-carboxylic acid tert-butyl ester acts as an agonist at the serotonin 5-HT2A receptor by binding to the receptor and activating it, which leads to the release of various neurotransmitters, including serotonin, dopamine, and norepinephrine. This activation of the serotonin 5-HT2A receptor is thought to be responsible for the various effects of 4-(2,2-Diethoxyethyl)-piperazine-1-carboxylic acid tert-butyl ester on the body, including its effects on mood, appetite, and sleep.
Biochemical and Physiological Effects
4-(2,2-Diethoxyethyl)-piperazine-1-carboxylic acid tert-butyl ester has a variety of biochemical and physiological effects on the body. It has been shown to have antidepressant, anxiolytic, and anti-inflammatory effects, as well as to improve mood, appetite, and sleep. Additionally, 4-(2,2-Diethoxyethyl)-piperazine-1-carboxylic acid tert-butyl ester has been shown to have neuroprotective effects, as well as to reduce the risk of stroke and other cardiovascular events. Finally, 4-(2,2-Diethoxyethyl)-piperazine-1-carboxylic acid tert-butyl ester has been shown to have anti-cancer effects, as well as to improve cognitive performance.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 4-(2,2-Diethoxyethyl)-piperazine-1-carboxylic acid tert-butyl ester in laboratory experiments has several advantages. First, 4-(2,2-Diethoxyethyl)-piperazine-1-carboxylic acid tert-butyl ester is relatively easy to synthesize, and it is also relatively stable and non-toxic. Additionally, 4-(2,2-Diethoxyethyl)-piperazine-1-carboxylic acid tert-butyl ester is relatively inexpensive, which makes it an attractive option for laboratory experiments. However, there are also some limitations to the use of 4-(2,2-Diethoxyethyl)-piperazine-1-carboxylic acid tert-butyl ester in laboratory experiments. For example, 4-(2,2-Diethoxyethyl)-piperazine-1-carboxylic acid tert-butyl ester is not as potent as some other compounds, which can limit its effectiveness in certain experiments. Additionally, 4-(2,2-Diethoxyethyl)-piperazine-1-carboxylic acid tert-butyl ester can be metabolized by the body, which can limit its effectiveness in certain experiments.
Direcciones Futuras
There are a variety of potential future directions for research involving 4-(2,2-Diethoxyethyl)-piperazine-1-carboxylic acid tert-butyl ester. For example, further research could be conducted to explore the potential of 4-(2,2-Diethoxyethyl)-piperazine-1-carboxylic acid tert-butyl ester as an antidepressant, anxiolytic, anti-inflammatory, and neuroprotective agent. Additionally, further research could be conducted to explore the potential of 4-(2,2-Diethoxyethyl)-piperazine-1-carboxylic acid tert-butyl ester as an anti-cancer agent and to explore its potential to improve cognitive performance. Finally, further research could be conducted to explore the potential of 4-(2,2-Diethoxyethyl)-piperazine-1-carboxylic acid tert-butyl ester as a treatment for stroke and other cardiovascular events.
Métodos De Síntesis
4-(2,2-Diethoxyethyl)-piperazine-1-carboxylic acid tert-butyl ester can be synthesized using a variety of methods, including the reaction of 2,2-diethoxyethyl piperazine with tert-butyl bromoacetate. This reaction is performed in the presence of a base such as sodium hydroxide, and the resulting product is a mixture of 4-(2,2-Diethoxyethyl)-piperazine-1-carboxylic acid tert-butyl ester and tert-butyl piperazine-1-carboxylate. This mixture can then be purified using column chromatography to obtain pure 4-(2,2-Diethoxyethyl)-piperazine-1-carboxylic acid tert-butyl ester. Another method of synthesizing 4-(2,2-Diethoxyethyl)-piperazine-1-carboxylic acid tert-butyl ester involves the reaction of 2,2-diethoxyethyl piperazine with tert-butyl chloroacetate. This reaction is also performed in the presence of a base such as potassium carbonate, and the resulting product is a mixture of 4-(2,2-Diethoxyethyl)-piperazine-1-carboxylic acid tert-butyl ester and tert-butyl piperazine-1-carboxylate. This mixture can then be purified using column chromatography to obtain pure 4-(2,2-Diethoxyethyl)-piperazine-1-carboxylic acid tert-butyl ester.
Propiedades
IUPAC Name |
tert-butyl 4-(2,2-diethoxyethyl)piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H30N2O4/c1-6-19-13(20-7-2)12-16-8-10-17(11-9-16)14(18)21-15(3,4)5/h13H,6-12H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQSRVDURUIGJIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CN1CCN(CC1)C(=O)OC(C)(C)C)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H30N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.41 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,2-Diethoxyethyl)-piperazine-1-carboxylic acid tert-butyl ester | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-t-Butyl-[1,2,4]oxadiazole-5-carboxylic acid methyl ester, 95%](/img/structure/B6309666.png)




![2-{4,5-Bis[(6-(2-ethoxy-2-oxohydroxy)-2-methylquinolin-8-ylamino)methyl]](/img/structure/B6309685.png)
![Bis{P,P'-1,5-diphenyl-3,7-bis[(4-hydrogenphosphonate)phenyl]-1,5,3,7-diazadiphosphocine} nickel(II) bromide](/img/structure/B6309689.png)


![Iron azobenzene tetracarboxylic, Porous [PCN-250(Fe)], CONEKTIC™ F250](/img/structure/B6309725.png)
